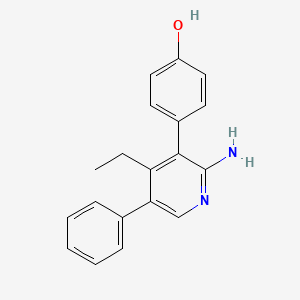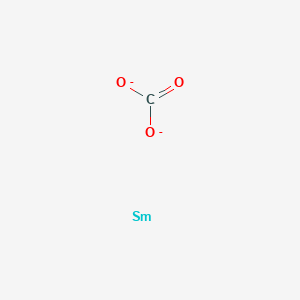
Samarium(II) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(II) carbonate is a chemical compound composed of samarium, a rare earth element, and carbonate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically represented by the chemical formula SmCO₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Samarium(II) carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to produce nano-sized samarium carbonate particles .
Industrial Production Methods: In industrial settings, this compound is produced using similar precipitation methods. The process involves the controlled addition of carbonate ions to a solution containing samarium ions, followed by filtration and drying to obtain the final product. The synthesis route is often optimized using statistical design methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Samarium(II) carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form samarium(III) oxide (Sm₂O₃) through thermal decomposition.
Substitution: this compound can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Thermal decomposition at elevated temperatures.
Reduction: Use of samarium(II) iodide (SmI₂) as a reducing agent.
Substitution: Reaction with various anions or ligands under controlled conditions.
Major Products Formed:
Oxidation: Samarium(III) oxide (Sm₂O₃).
Reduction: Various reduced organic compounds.
Substitution: New samarium complexes with different anions or ligands.
Applications De Recherche Scientifique
Samarium(II) carbonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of samarium(II) carbonate involves its ability to participate in redox reactions. Samarium(II) compounds, such as samarium(II) iodide, act as one-electron reducing agents, facilitating various reductive transformations. The reactivity of samarium(II) compounds is influenced by the presence of additives, which can enhance their reduction potential and selectivity .
Comparaison Avec Des Composés Similaires
Samarium(III) carbonate (Sm₂(CO₃)₃): Exhibits different oxidation states and reactivity compared to samarium(II) carbonate.
Samarium(II) iodide (SmI₂): Known for its strong reducing properties and used in various organic synthesis reactions.
Samarium(III) oxide (Sm₂O₃): A common oxidation product of this compound with applications in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and reactivity. It serves as a versatile precursor for the synthesis of other samarium compounds and exhibits distinct redox properties that make it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
CO3Sm-2 |
|---|---|
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
samarium;carbonate |
InChI |
InChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2 |
Clé InChI |
AOLMIDHNSRNTHL-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[O-].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


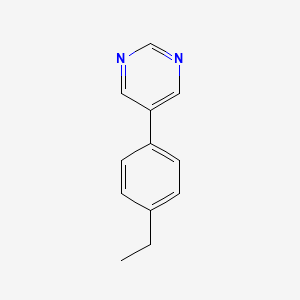
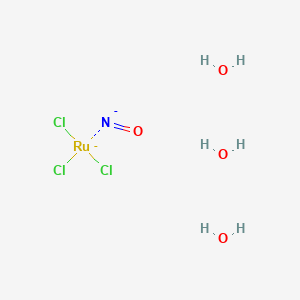

![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
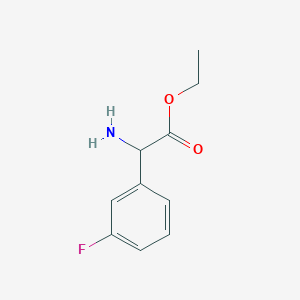
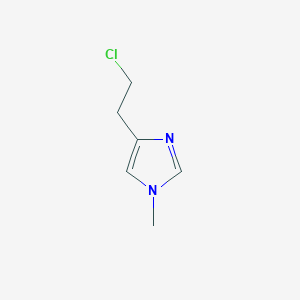


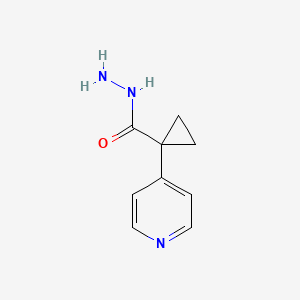
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
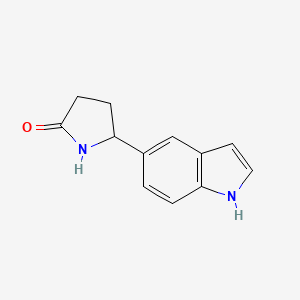
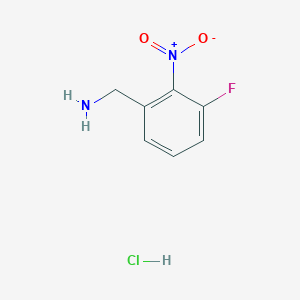
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
